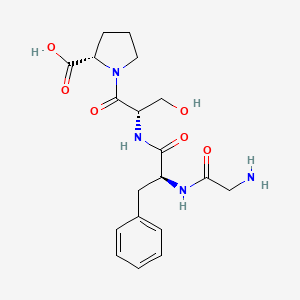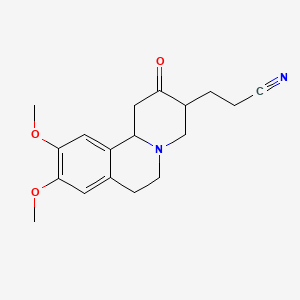
5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole is a heterocyclic compound with the molecular formula C10H11NO2. It is a member of the dioxazole family, characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
From Hydroxamic Acids and Vinyl Aryl Ethers: A new synthetic method involves the reaction of hydroxamic acids with vinyl aryl ethers under mild conditions.
1,3-Dipolar Cycloaddition: This method involves the cycloaddition of nitrile oxides to aldehydes or ketones, forming the corresponding oximes, which then cyclize to form the dioxazole ring.
Acid-Catalyzed Reactions: Ketones or ketals react with hydroxamic acids in the presence of acids to form the target heterocycles.
Industrial Production Methods
Industrial production methods for 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism by which 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole exerts its effects involves its interaction with molecular targets and pathways. For example, it can act as a nitrene transfer reagent in catalytic reactions, forming highly reactive intermediates that participate in various chemical transformations . The compound’s ability to form stable complexes with transition metals also plays a crucial role in its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazoles: Similar in structure but contain a nitrogen atom adjacent to an oxygen atom in the five-membered ring.
Oxazoles: Differ by having one oxygen and one nitrogen atom in the ring, with different substitution patterns.
Dioxazolones: Contain a similar dioxazole ring but with different substituents and reactivity patterns.
Uniqueness
5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and form stable complexes with transition metals sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
13715-50-9 |
|---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
5,5-dimethyl-3-phenyl-1,4,2-dioxazole |
InChI |
InChI=1S/C10H11NO2/c1-10(2)12-9(11-13-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
UQRHFUNHNDHFRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=NO1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



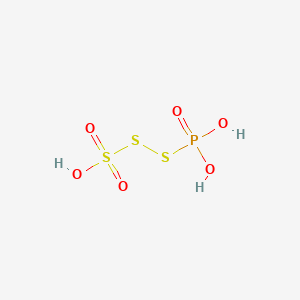
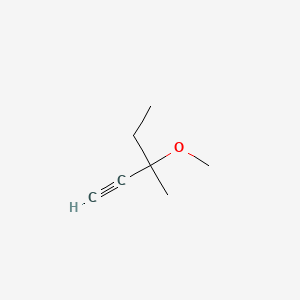

![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)


![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
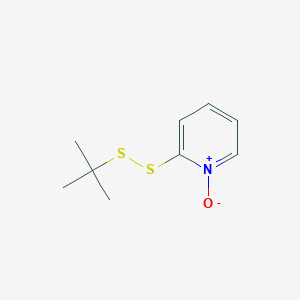
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)

